2-(2-aminophenyl)acetonitrile
Description
2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4) is an aromatic nitrile compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features a benzene ring substituted with an amino group (-NH₂) at the ortho position and an acetonitrile (-CH₂CN) side chain. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with medicinal applications, such as anti-tumor and antiviral agents . Its reactivity is influenced by the electron-donating amino group, which enhances nucleophilic substitution and cyclization reactions.
Properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-50-4 | |
| Record name | 2-Aminobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (2-AMINOPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tin-Mediated Reduction in Acidic Media
A seminal procedure described in The Royal Society of Chemistry employs tin powder and hydrochloric acid for nitro-to-amine conversion. The reaction proceeds under mild conditions:
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Reactants : 2-Nitrophenylacetonitrile (1.0 equiv), tin powder (10.0 equiv), ethanol (solvent), concentrated HCl.
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Conditions : Gradual HCl addition at 0°C, followed by stirring at ambient temperature for 2 hours.
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and solvent evaporation.
This method avoids high-pressure equipment but generates stoichiometric metal waste.
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst/Reductant | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Tin/HCl Reduction | Sn powder | 0–25°C | 60% | Moderate |
| Catalytic H₂ | Pd/C | 25–50°C | >85% | High |
Alternative Synthetic Pathways
Nucleophilic Substitution of Halogenated Precursors
Patent CN112624930A highlights substitution reactions for aromatic amines, though focused on hexafluoropropane derivatives. Analogous strategies for this compound could involve:
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Substrate : 2-Halophenylacetonitrile (X = Cl, Br).
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Reagent : Ammonia or ammonium salts.
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Conditions : Cu/Fe catalysts, polar aprotic solvents (e.g., DMF), 80–120°C.
This route remains underexplored for the target compound but merits investigation for halogen-rich feedstocks.
Hofmann Degradation of Amides
Early industrial approaches for related diamines used Hofmann degradation. Adapting this to this compound would require:
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Precursor : 2-Carbamoylphenylacetonitrile.
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Reagents : NaOCl/NaOH.
Industrial-Scale Optimization
Continuous Flow Reactors
Modernizing tin-mediated reductions via flow chemistry could enhance safety and yield:
Solvent and Catalyst Recycling
Pd/C recovery systems (e.g., magnetic separation) lower costs in hydrogenation. Ethanol, a common solvent, is distillable for reuse.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of (2-Aminophenyl)acetonitrile.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
2-(2-Aminophenyl)acetonitrile is increasingly utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecular structures.
Case Study: Synthesis of Pyrido[2,3-b]indoles
A notable application involves the VCl₃-catalyzed cascade cyclization of this compound with N,N-dimethyl enaminones or chalcones. This method has demonstrated:
- High Yield : The reaction produces pyrido[2,3-b]indoles with excellent yields under mild conditions.
- Functional Group Tolerance : The reaction accommodates various functional groups, making it adaptable for different substrates.
- Mechanistic Insights : A plausible reaction mechanism has been proposed, enhancing understanding of the cyclization process and potential modifications for improved efficiency .
Photophysical Applications
Recent studies have explored the photophysical properties of compounds based on this compound derivatives, particularly in luminescent materials.
Case Study: Luminescent Zn Halide Complexes
Research indicates that complexes formed with zinc halides and this compound exhibit dual-band photoluminescence:
- Emission Bands : The compounds show emissions at 450 nm and between 520–550 nm, attributed to different excited states.
- Applications in Photonics : These properties suggest potential uses in optoelectronic devices and sensors, where light emission characteristics are crucial .
Coordination Chemistry
The coordination chemistry of this compound has been less explored but shows promise for developing new materials.
Synthesis of Coordination Compounds
Studies have synthesized coordination compounds using this ligand with various metal ions, leading to:
- Structural Characterization : X-ray diffraction studies have provided insights into the geometry and bonding characteristics of these complexes.
- Potential Applications : Such compounds may find applications in catalysis and as precursors for more complex materials .
Emerging research suggests that derivatives of this compound may possess biological activity, including:
- CYP Enzyme Inhibition : Some studies indicate that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | High yields in pyrido[2,3-b]indole synthesis |
| Photophysical Properties | Luminescent materials for optoelectronics | Dual-band photoluminescence observed |
| Coordination Chemistry | Formation of metal complexes | Structural insights through X-ray diffraction |
| Biological Activity | Potential enzyme inhibition | Inhibition of CYP enzymes noted |
Mechanism of Action
The mechanism of action of (2-Aminophenyl)acetonitrile involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Structural and Electronic Differences
2-(2,4-Dichlorophenyl)acetonitrile (CAS 52516-37-7)
- Molecular Formula : C₈H₅Cl₂N
- Molecular Weight : 186.04 g/mol .
- Key Differences: Substitution: Two electron-withdrawing chlorine atoms at the 2- and 4-positions on the benzene ring. Reactivity: The electron-deficient aromatic ring reduces nucleophilic aromatic substitution activity compared to the amino-substituted analog. Applications: Used in agrochemicals and molecular docking studies due to enhanced stability and hydrophobic interactions .
2-(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2)
- Molecular Formula: C₈H₇NO
- Molecular Weight : 133.15 g/mol .
- Key Differences: Substitution: A hydroxyl (-OH) group replaces the amino group. Reactivity: The hydroxyl group participates in hydrogen bonding and oxidation reactions but lacks the basicity of -NH₂. Applications: Used in dye synthesis and as a precursor for coumarin derivatives .
2-[(2-Aminophenyl)amino]acetonitrile (CAS 60093-60-9)
- Molecular Formula : C₈H₉N₃
- Molecular Weight : 147.18 g/mol .
- Key Differences: Substitution: An additional amino group on the acetonitrile side chain.
Physicochemical Properties
Biological Activity
2-(2-Aminophenyl)acetonitrile, with the molecular formula C₈H₈N₂, is an organic compound featuring both an amino group and a nitrile group attached to a phenyl ring. This structural arrangement suggests various potential biological activities, making it a subject of interest in pharmaceutical research.
The compound is characterized by its ability to participate in diverse chemical reactions due to the presence of the nitrile and amine functional groups. These groups can engage in hydrogen bonding and ionic interactions, which are crucial for drug design and development. The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Compounds structurally related to this compound have shown antimicrobial activity, suggesting that this compound may also possess similar properties. The nitrile group is believed to play a significant role in this activity .
- Antitubercular Activity : Recent studies have highlighted the potential of related compounds in inhibiting Mycobacterium tuberculosis. For instance, derivatives of this compound have been explored as precursors for synthesizing pyridazino[4,3-b]indoles, which exhibit strong antitubercular activity .
- Toxicity Profile : Initial assessments indicate that this compound is classified as an irritant and has acute toxicity. This necessitates further investigation into its safety profile before clinical applications can be considered .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Evaluation of Antimycobacterial Activity :
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Chemical Reactivity and Biological Implications :
- Research has shown that the nitrile group in this compound can undergo hydrolysis to form carboxylic acids, which may exhibit different biological activities compared to the parent compound. This transformation underlines the importance of chemical reactivity in determining biological outcomes.
- Pharmacological Applications :
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-2-phenylacetonitrile | Similar nitrile and amino groups | Exhibits different reactivity patterns |
| 4-Aminobenzonitrile | Amino group at para position relative to nitrile | Known for distinct biological activities |
| Phenylacetone | Lacks amino functionality but shares acetonitrile motif | Used primarily in flavoring and fragrance |
This table highlights how the unique arrangement of functional groups in this compound influences its reactivity and potential biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
